
(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of compounds .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The benzofuran moiety might undergo electrophilic aromatic substitution reactions. The alkene could participate in reactions such as hydrogenation or hydrohalogenation. The carboxylate group might be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other substances .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate, also known as (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate:
Pharmaceutical Applications
This compound has shown potential in the development of new pharmaceuticals due to its unique structural properties. It can act as a scaffold for the synthesis of various bioactive molecules, which may exhibit anti-inflammatory, antimicrobial, or anticancer activities. Researchers are exploring its use in creating drugs that target specific pathways in diseases, potentially leading to more effective treatments with fewer side effects .
Organic Synthesis
In organic chemistry, this compound is valuable as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in the synthesis of natural products and other organic compounds. This versatility is particularly useful in the development of new synthetic methodologies and the exploration of reaction mechanisms .
Material Science
The compound’s structural characteristics make it a candidate for use in material science, particularly in the development of new polymers and advanced materials. Its ability to form stable, conjugated systems can be exploited to create materials with specific electronic, optical, or mechanical properties. These materials could have applications in electronics, photonics, and other high-tech industries .
Catalysis
This compound can serve as a ligand in catalytic processes, enhancing the efficiency and selectivity of various chemical reactions. Its structure allows it to coordinate with metal centers, forming complexes that can catalyze a wide range of transformations. This application is particularly important in industrial chemistry, where efficient catalysis can lead to more sustainable and cost-effective processes .
Photochemistry
In photochemistry, the compound’s ability to absorb and emit light makes it useful in the development of new photochemical systems. It can be used in the design of photoresponsive materials and devices, such as light-emitting diodes (LEDs) and solar cells. Its photophysical properties are also being studied for potential applications in imaging and sensing technologies .
Biological Research
The compound’s bioactivity makes it a valuable tool in biological research. It can be used to study the interactions between small molecules and biological targets, providing insights into the mechanisms of action of various drugs and natural products. This research can lead to the discovery of new therapeutic targets and the development of novel treatments for diseases .
Environmental Science
In environmental science, this compound can be used in the development of new methods for detecting and removing pollutants. Its chemical properties allow it to interact with various environmental contaminants, making it useful in the design of sensors and remediation technologies. This application is particularly important in efforts to monitor and improve environmental quality .
Nanotechnology
The compound’s unique structure and properties make it a candidate for use in nanotechnology. It can be used to create nanoscale materials and devices with specific functions, such as drug delivery systems, nanosensors, and nanocatalysts. These applications are at the forefront of research in nanomedicine and nanomaterials, offering new solutions to complex scientific and technological challenges .
Pharmaceutical Applications Organic Synthesis Material Science Catalysis Photochemistry Biological Research Environmental Science Nanotechnology
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c22-20-17-12-11-16(24-21(23)15-9-10-15)13-19(17)25-18(20)8-4-7-14-5-2-1-3-6-14/h1-8,11-13,15H,9-10H2/b7-4+,18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHWJIYVRWKYEY-DFBITEFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2619665.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-mesitylacetamide](/img/structure/B2619666.png)
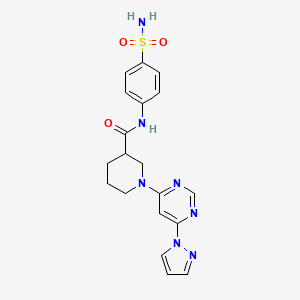
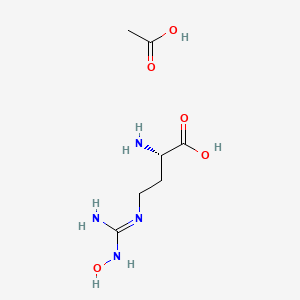
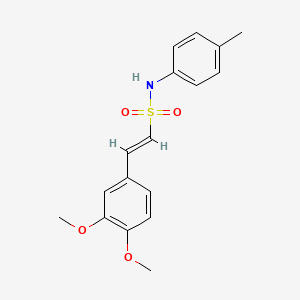
![2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde](/img/structure/B2619675.png)
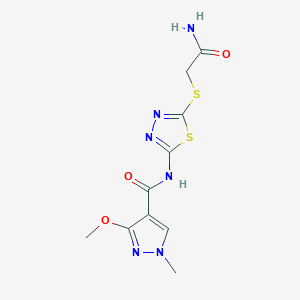
![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2619677.png)

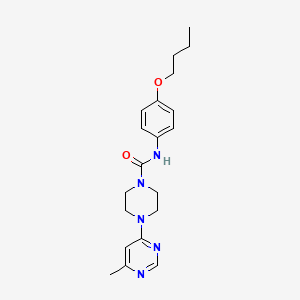


![2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2619683.png)
